molecular formula C10H17N3O2S B2676056 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 2097900-44-0

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B2676056
CAS No.: 2097900-44-0
M. Wt: 243.33
InChI Key: SGYPXNOKTVXCAC-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Sulfonamide Research

Pyrazole-sulfonamide hybrids trace their origins to mid-20th century discoveries of nonsteroidal anti-inflammatory drugs (NSAIDs), where the pyrazole nucleus provided aromatic stabilization and the sulfonamide group enabled hydrogen bonding interactions with biological targets. The prototypical drug celecoxib (a selective COX-2 inhibitor) demonstrated how sulfonamide substitution at the pyrazole C4 position could optimize pharmacokinetic properties while maintaining cyclooxygenase isoform selectivity. Over the past decade, researchers have systematically explored C4-sulfonylated pyrazoles, with 1-ethyl-3,5-dimethyl substitutions emerging as a privileged scaffold due to enhanced metabolic stability compared to earlier aryl-substituted analogs. The 2023 synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives marked a pivotal moment, demonstrating IC~50~ values below 10 µM against U937 lymphoma cells while maintaining low cytotoxicity profiles.

Emergence of Azetidine Chemistry in Heterocyclic Research

Azetidine chemistry remained largely undeveloped until the 2010s due to synthetic challenges associated with ring strain and nitrogen inversion dynamics. The four-membered azetidine ring (C~3~N) exhibits 25° of puckering distortion from planarity, creating a unique electronic environment that enhances hydrogen bonding capacity compared to larger saturated heterocycles. Recent advances in [2+2] cycloaddition strategies and transition-metal catalyzed C-N bond formations have enabled practical access to functionalized azetidines, with 2025 flow chemistry protocols achieving multigram-scale production of 2-alkylazetidines through photochemical functionalization of azetidine-2-carboxylic acids. The azetidine sulfonamide subgroup has shown particular promise, with the sulfonyl group mitigating ring strain effects while providing a versatile handle for further functionalization.

Academic Significance of Sulfonyl-Linked Heterocyclic Systems

Sulfonyl bridges between heterocycles create geometrically constrained systems that combine the electronic properties of both rings. In the case of 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole, the sulfonyl group adopts a tetrahedral geometry with S-O bond lengths averaging 1.43 Å, creating a 112° dihedral angle between the pyrazole and azetidine planes. This spatial arrangement was shown in molecular modeling studies to favor binding to ATP-binding pockets, with the azetidine nitrogen participating in key hydrogen bonds while the pyrazole methyl groups occupy hydrophobic subpockets. Recent work on SARS-CoV-2 main protease inhibitors demonstrated that analogous sulfonyl-linked heterocycles achieve nanomolar inhibition constants through similar mechanism of induced-fit binding.

Evolution of Four-Membered Ring Systems in Medicinal Chemistry Research

The renaissance of four-membered rings in drug design stems from their ability to balance conformational restriction with synthetic accessibility. Azetidine-containing compounds exhibit 3-5 fold greater membrane permeability compared to piperidine analogs, as demonstrated in 2024 blood-brain barrier penetration studies. When combined with the pyrazole system, the azetidine sulfonamide group creates a dipolar pharmacophore with calculated logP values typically between 1.2-2.1, optimizing both solubility and passive diffusion. Structural activity relationship (SAR) studies reveal that N-ethyl substitution on the pyrazole ring (as in the target compound) reduces CYP3A4-mediated metabolism by 40% compared to N-methyl analogs, while maintaining submicromolar potency across multiple kinase targets.

Research Trajectory and Current Academic Focus

Current research prioritizes three key areas:

  • Synthetic Methodology : Development of continuous flow protocols for azetidine sulfonylation reactions, with a 2025 study achieving 89% yield in 22 minutes residence time using microfluidic reactors.
  • Computational Design : Machine learning models trained on 1,200+ pyrazole-azetidine analogs predict that C3/C5 dimethyl substitution (as in the target compound) maximizes target engagement while minimizing hERG channel affinity.
  • Target Validation : Proteomic studies indicate strong binding affinity (K~d~ = 38 nM) between 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole and the NLRP3 inflammasome, positioning it as a potential candidate for inflammatory disease therapeutics.

Properties

IUPAC Name

4-(azetidin-1-ylsulfonyl)-1-ethyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-13-9(3)10(8(2)11-13)16(14,15)12-6-5-7-12/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYPXNOKTVXCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of suitable precursors under controlled conditions.

    Sulfonylation: The azetidine ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Pyrazole formation: The final step involves the formation of the pyrazole ring through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The azetidine-sulfonyl group in the target compound introduces a compact, polar moiety that may improve solubility or target engagement compared to hydrophobic substituents like phenoxyhexyl () or cyclohexylsulfanyl (). Cyclohexylsulfanyl derivatives exhibit enhanced cytotoxicity in Pt(II) complexes, suggesting that steric and electronic properties of R-groups critically influence activity . Phenoxyalkyl-substituted pyrazoles () demonstrate broad antibacterial effects but lack specificity, likely due to nonspecific membrane interactions .

Synthetic Accessibility :

  • Sulfonamide derivatives (e.g., azetidine-sulfonyl) are synthesized via sulfonylation, as described in , whereas metal complexes () require coordination chemistry expertise. Alkylation reactions (e.g., ) achieve moderate yields (52–83%) but may require stringent temperature control .

Antiproliferative Potential

Pyrazole-4-sulfonamide derivatives are under investigation for antiproliferative activity. In contrast, cyclohexylsulfanyl-Pt(II) complexes () show threefold higher cytotoxicity against leukemia cell lines compared to benzyl analogs, underscoring the importance of substituent selection .

Antibacterial Activity

Compounds like 4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole () exhibit antibacterial properties but lack selectivity, acting as general antibacterials via non-specific mechanisms . The azetidine-sulfonyl group’s polar nature may reduce off-target effects, though this remains untested.

Recognition and Binding Properties

Pyrazoles with ethyl and methyl groups () selectively bind ammonium ions over potassium, suggesting applications in sensor technology . The azetidine-sulfonyl group’s hydrogen-bonding capability could further enhance such recognition properties.

Biological Activity

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is a synthetic compound characterized by its unique structural features, including an azetidine ring, a sulfonyl group, and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Details
IUPAC Name 4-(azetidin-1-ylsulfonyl)-1-ethyl-3,5-dimethylpyrazole
CAS Number 2097900-44-0
Molecular Weight 225.30 g/mol
InChI InChI=1S/C10H17N3O2S/c1-4-13-9(3)10(8(2)11-13)16(14,15)12-6-5-7-12/h4-7H2,1-3H3

The biological activity of 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group is known to facilitate hydrogen bonding and enhance binding affinity to target proteins, which may modulate their activity. This mechanism is particularly relevant in the context of anticancer activity where inhibition of specific pathways is crucial for therapeutic efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis and evaluation of new pyrazole derivatives that showed promising results against U937 cells with low cytotoxicity observed in normal cells . The half-maximal inhibitory concentration (IC50) values for these compounds were reported, indicating their potential as anticancer agents.

Anti-inflammatory Effects

Pyrazole derivatives, including the compound , have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are critical mediators in inflammatory responses . This suggests that 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole may have therapeutic applications in treating inflammatory diseases.

Study on Pyrazole Derivatives

A comprehensive study focused on the synthesis of new pyrazole derivatives revealed their potential as effective inhibitors for various cancer-related targets. The study utilized advanced techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) for characterization . The findings underscored the importance of structural modifications in enhancing biological activity.

Antitumor Activity Evaluation

Another significant research effort evaluated the antitumor activity of pyrazole derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin, enhancing overall cytotoxicity against resistant cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole, it is essential to compare it with other related compounds:

Compound Biological Activity
4-(azetidine-1-sulfonyl)phenylboronic acidModerate antitumor activity
4-(azetidine-1-sulfonyl)-benzenesulfonyl chloridePotential enzyme inhibition
4-(azetidine-1-sulfonyl)benzoic acidAnti-inflammatory properties

The distinct combination of an azetidine ring with a sulfonamide structure in this compound contributes to its unique pharmacological profile compared to other similar compounds.

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